3-Methyl-1-phenylquinoxalin-2(1H)-one
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Overview
Description
3-Methyl-1-phenylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylquinoxalin-2(1H)-one typically involves the condensation of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction is usually carried out in the presence of a catalyst under reflux conditions. For example, the reaction between 3-methyl-1-phenyl-1,2-diamine and benzil in ethanol under acidic conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
3-Methyl-1-phenylquinoxalin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound is explored for its use in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
1-Phenylquinoxaline: A derivative with a phenyl group at the 1-position.
Uniqueness
3-Methyl-1-phenylquinoxalin-2(1H)-one is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a therapeutic agent or functional material.
Properties
CAS No. |
21943-45-3 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-methyl-1-phenylquinoxalin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-11-15(18)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16-11/h2-10H,1H3 |
InChI Key |
WWQICOXCMRQCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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